{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate
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Overview
Description
{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a dimethanesulfonate moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- Diethanolamine derivatives
- Dimethanesulfonate esters
Uniqueness: The combination of the nitro, trifluoromethyl, and dimethanesulfonate groups in {[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate imparts unique chemical properties that distinguish it from other similar compounds. These properties include enhanced reactivity, stability, and potential for diverse applications in scientific research.
Properties
CAS No. |
23721-21-3 |
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Molecular Formula |
C13H17F3N2O8S2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[N-(2-methylsulfonyloxyethyl)-4-nitro-3-(trifluoromethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C13H17F3N2O8S2/c1-27(21,22)25-7-5-17(6-8-26-28(2,23)24)10-3-4-12(18(19)20)11(9-10)13(14,15)16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
CEFRFPNNQWBKQY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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